molecular formula C21H21FN2O3 B4508301 N-(4-acetylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide

N-(4-acetylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide

Cat. No.: B4508301
M. Wt: 368.4 g/mol
InChI Key: PWDYLRYOLDBNKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C21H21FN2O3 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.15362070 g/mol and the complexity rating of the compound is 552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cannabinoid Receptor Antagonism

Research has delved into the structure-activity relationships of pyrazole derivatives, including compounds structurally related to "N-(4-acetylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide," as cannabinoid receptor antagonists. These studies aim to characterize the cannabinoid receptor binding sites and develop pharmacological probes that could antagonize the harmful side effects of cannabinoids and cannabimimetic agents. Structural requirements for potent antagonistic activity on the brain's cannabinoid CB1 receptors were identified, including specific phenyl ring substitutions and carboxamido groups, which contribute to the selective and potent antagonism of cannabinoid receptors (Lan et al., 1999).

Molecular Imaging

Fluorine-substituted analogs of compounds similar to "this compound" have been synthesized and evaluated for their binding affinity to the CB1 cannabinoid receptor, with the aim of developing tracers for medical imaging, particularly PET ligands for the cerebral cannabinoid CB1 receptor. These studies contribute to the characterization and potential therapeutic targeting of cannabinoid receptors in various neurological conditions (Tobiishi et al., 2007).

Antipsychotic Potential

The compound and its derivatives have been explored for their potential antipsychotic effects, showing affinity for dopamine and serotonin receptors, which are key targets in the treatment of psychiatric disorders. The structure-activity relationships of these compounds suggest their possible effectiveness as antipsychotic drugs with low propensity to induce extrapyramidal side effects, indicating their potential utility in treating mental health disorders (Raviña et al., 2000).

Antimicrobial Applications

In the realm of antimicrobial research, derivatives structurally related to "this compound" have been synthesized and evaluated for their antimicrobial activity. This research contributes to the ongoing search for new antimicrobial agents capable of combating resistant bacterial strains, highlighting the compound's potential in contributing to the development of novel antimicrobial therapies (Anuse et al., 2019).

Neurodegenerative Disease Research

Compounds related to "this compound" have been studied for their potential application in treating neurodegenerative diseases, such as Alzheimer's disease. These studies focus on the synthesis of new heterocyclic derivatives and their evaluation as drug candidates, demonstrating the compound's relevance in the search for effective treatments for neurodegenerative conditions (Rehman et al., 2018).

Properties

IUPAC Name

N-(4-acetylphenyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3/c1-14(25)15-6-10-19(11-7-15)23-20(26)17-3-2-12-24(13-17)21(27)16-4-8-18(22)9-5-16/h4-11,17H,2-3,12-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDYLRYOLDBNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.